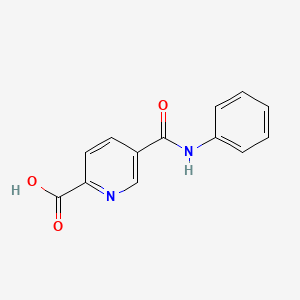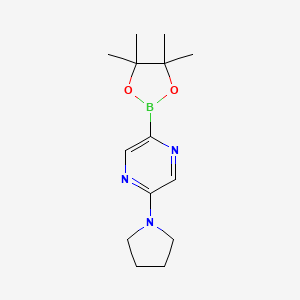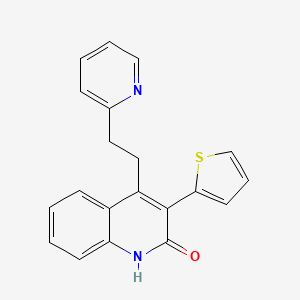![molecular formula C8H9ClN2S B13850715 4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. For instance, the Dimroth rearrangement is a notable reaction used in the synthesis of condensed pyrimidines, including thienopyrimidines .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as nucleophilic substitution, cyclization, and purification through crystallization or chromatography. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Halogen atoms like chlorine can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
類似化合物との比較
Similar Compounds
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine: Similar in structure but with a methyl group instead of an ethyl group.
4-Chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide: Contains an additional oxygen atom, altering its chemical properties
Uniqueness
4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. These features contribute to its distinct reactivity and potential biological activities, setting it apart from other thienopyrimidine derivatives.
特性
分子式 |
C8H9ClN2S |
|---|---|
分子量 |
200.69 g/mol |
IUPAC名 |
4-chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN2S/c1-2-7-10-6-4-12-3-5(6)8(9)11-7/h2-4H2,1H3 |
InChIキー |
YEAIEMPLDHJQQA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(CSC2)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)

![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)



![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N,2-Dimethyl-N-(5-methylthiazol-2-yl)-4-(pyrrolidin-1-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B13850686.png)
![5-(3-chloroanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13850693.png)


![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
